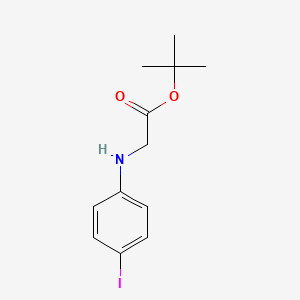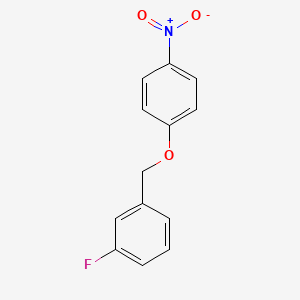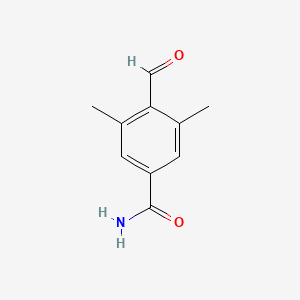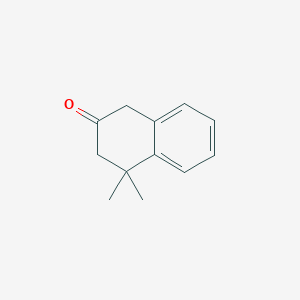
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
Vue d'ensemble
Description
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of two methyl groups at the 4th position of the tetralone structure. It is a colorless liquid with a faint odor and is used as a precursor in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of appropriately branched alkenes using a,a-dialkylarylacyl chlorides in the presence of stannic chloride . Another method includes the cyclialkylation of toluene with 2,2,5,5-tetramethyltetrahydrofuranone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or stannic chloride to facilitate the acylation process. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets and pathways. It can act as an intermediate in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. The exact pathways depend on the specific application and the derivatives being studied .
Comparaison Avec Des Composés Similaires
- 1,1,4,4-Tetramethyl-2-tetralone
- 1,1,4,4,6-Pentamethyl-2-tetralone
- 1,1-Diethyl-4,4-dimethyl-2-tetralone
Comparison: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
CWXUCOIJSLPOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC2=CC=CC=C21)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
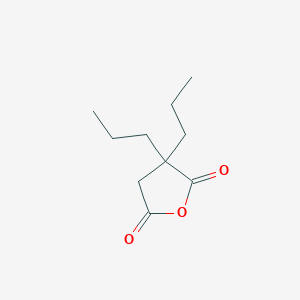
![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)
![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)
